![molecular formula C24H33N3O3 B4305981 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide](/img/structure/B4305981.png)
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide
描述
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide, also known as AZD9291, is a small molecule drug that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用机制
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide selectively targets and inhibits the activity of the EGFR with the T790M mutation. This mutation is resistant to first-generation EGFR inhibitors, such as gefitinib and erlotinib. By inhibiting the activity of this mutated receptor, 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide induces tumor cell death and inhibits the growth and spread of NSCLC tumors.
Biochemical and Physiological Effects
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide has been shown to have a favorable pharmacokinetic profile, with rapid absorption and elimination from the body. It has also been shown to have low toxicity and few side effects in clinical trials. In addition, 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide has been shown to have a high selectivity for the mutated EGFR receptor, which minimizes off-target effects.
实验室实验的优点和局限性
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide has several advantages for lab experiments, including its high selectivity for the mutated EGFR receptor, its favorable pharmacokinetic profile, and its low toxicity. However, one limitation of 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide is its specificity for NSCLC tumors with the T790M mutation, which limits its potential use in other cancer types.
未来方向
There are several future directions for the research and development of 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide. One direction is the investigation of combination therapies with other targeted therapies or immunotherapies to improve the efficacy of 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide in NSCLC patients. Another direction is the exploration of the use of 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide in other cancer types with similar EGFR mutations. Additionally, the development of new generations of EGFR inhibitors with improved selectivity and efficacy is another area of future research.
Conclusion
In conclusion, 6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide is a promising small molecule drug for the treatment of NSCLC with the T790M mutation. Its selective inhibition of the mutated EGFR receptor leads to tumor cell death and has shown significant efficacy in clinical trials. While there are limitations to its specificity for NSCLC tumors with the T790M mutation, there are several future directions for research and development to improve its efficacy and expand its use in other cancer types.
科学研究应用
6-azepan-1-yl-N-[2-(3,4-diethoxyphenyl)ethyl]nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR) with the T790M mutation, which is commonly found in NSCLC tumors. This selective inhibition leads to tumor cell death and has shown significant efficacy in patients with advanced NSCLC.
属性
IUPAC Name |
6-(azepan-1-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-3-29-21-11-9-19(17-22(21)30-4-2)13-14-25-24(28)20-10-12-23(26-18-20)27-15-7-5-6-8-16-27/h9-12,17-18H,3-8,13-16H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALJKEINQPYJBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)N3CCCCCC3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。